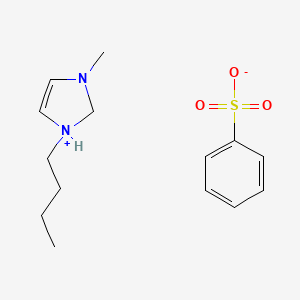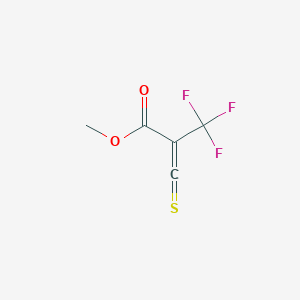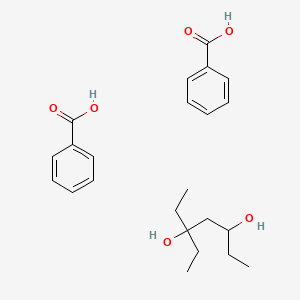
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate is an organic compound belonging to the class of ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The structure of this compound includes a 1-butyl-3-methylimidazolium cation paired with a benzenesulfonate anion, making it a versatile material for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate typically involves the alkylation of 1-methylimidazole with 1-chlorobutane to form 1-butyl-3-methylimidazolium chloride. This intermediate is then reacted with sodium benzenesulfonate to yield the desired product. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Acetonitrile or methanol
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality.
Purification Steps: Including crystallization and filtration to remove impurities.
Quality Control: Ensuring the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically with reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium salts.
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in green chemistry applications.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in electrochemical applications, such as in the development of batteries and supercapacitors.
Wirkmechanismus
The mechanism of action of 1-butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, altering their activity.
Pathways Involved: It can modulate oxidative stress pathways and influence cellular signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium hexafluorophosphate
- 1-Butyl-3-methylimidazolium nitrate
Comparison: 1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate is unique due to its specific anion, which imparts distinct solubility and reactivity properties compared to other imidazolium-based ionic liquids. Its benzenesulfonate anion provides enhanced thermal stability and solubility in organic solvents, making it particularly useful in high-temperature and non-aqueous applications.
Eigenschaften
CAS-Nummer |
401789-01-3 |
|---|---|
Molekularformel |
C14H22N2O3S |
Molekulargewicht |
298.40 g/mol |
IUPAC-Name |
benzenesulfonate;1-butyl-3-methyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C8H16N2.C6H6O3S/c1-3-4-5-10-7-6-9(2)8-10;7-10(8,9)6-4-2-1-3-5-6/h6-7H,3-5,8H2,1-2H3;1-5H,(H,7,8,9) |
InChI-Schlüssel |
GZWQNYQLVULANH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[NH+]1CN(C=C1)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-1,2,4-Triazole, 3-[4-(chloromethyl)phenyl]-1-ethyl-5-methyl-](/img/structure/B14232250.png)

![Benzaldehyde, 2,3,4-trimethoxy-6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B14232263.png)


![2H-Pyrido[2,3-d][1,3]oxazin-2-one,7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-(3R)-3-piperidinyl-,hydrochloride](/img/structure/B14232282.png)



![3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol](/img/structure/B14232311.png)
![Phenol, 3-[([3,4'-bipyridin]-5-ylamino)methyl]-](/img/structure/B14232313.png)

